

3-Ethoxy-2-fluorobenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 3-Ethoxy-2-fluorobenzoic acid

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An In-Depth Technical Guide to **3-Ethoxy-2-fluorobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-fluorobenzoic acid is a substituted aromatic carboxylic acid that has garnered interest within the fields of medicinal chemistry and materials science. Its structural features, namely the presence of a fluorine atom and an ethoxy group on the benzoic acid core, make it a valuable building block in the synthesis of more complex molecules. The strategic placement of these functional groups can significantly influence the physicochemical and pharmacological properties of derivative compounds. This guide provides a comprehensive overview of **3-Ethoxy-2-fluorobenzoic acid**, including its fundamental properties, synthesis, potential applications, and analytical characterization.

Core Molecular Attributes

The foundational step in understanding the utility of any chemical compound is to ascertain its basic molecular and physical properties.

Molecular Formula and Weight

The chemical formula for **3-Ethoxy-2-fluorobenzoic acid** is $C_9H_9FO_3$.^{[1][2][3][4]} Its molecular weight is approximately 184.16 g/mol.^{[1][4][5][6]} These values are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analytical techniques.

Chemical Structure

The structure of **3-Ethoxy-2-fluorobenzoic acid** is characterized by a benzene ring substituted with a carboxylic acid group, a fluorine atom at the 2-position, and an ethoxy group at the 3-position.

SMILES: CCOC1=CC=CC(=C1F)C(=O)O^[2]

The interplay between the electron-withdrawing fluorine atom and the electron-donating ethoxy group, along with the carboxylic acid functionality, dictates the molecule's reactivity and its potential interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Ethoxy-2-fluorobenzoic acid** is presented in the table below.

Property	Value	Source
CAS Number	1033201-71-6	^{[1][2][3]}
Molecular Formula	C ₉ H ₉ FO ₃	^{[1][2][3][4]}
Molecular Weight	184.16 g/mol	^{[1][4][5]}
Appearance	White to off-white solid	^[4]
Purity	>97%	^[1]
Storage Temperature	2-8°C	^[4]

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The presence of the fluorine atom in **3-Ethoxy-2-fluorobenzoic acid** can impart several desirable properties to its derivatives:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the metabolic stability of a drug. This leads to a longer half-life in the body and potentially less frequent dosing.

- **Lipophilicity and Permeability:** Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross biological membranes and reach its intended target.
- **Binding Affinity:** The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially enhancing its binding affinity to target proteins and enzymes.

Synthesis of Fluorinated Benzoic Acids

While a specific, detailed synthesis for **3-Ethoxy-2-fluorobenzoic acid** is not readily available in the provided search results, a general understanding of the synthesis of fluorinated benzoic acids can be inferred from related compounds. The synthesis often involves multi-step processes. For instance, the preparation of 2-fluorobenzoic acid can be achieved through the diazotization of anthranilic acid in the presence of anhydrous hydrogen fluoride.^[7] Another approach involves the oxidation of a corresponding fluorobenzaldehyde.^[7]

The synthesis of substituted benzoic acids can be complex, and the introduction of multiple functional groups requires careful planning to ensure the desired regioselectivity.

Experimental Protocol: A General Approach to the Analysis of Fluorobenzoic Acids

The following protocol outlines a general methodology for the analysis of fluorobenzoic acids, which can be adapted for **3-Ethoxy-2-fluorobenzoic acid**. This protocol is based on established analytical techniques for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is highly sensitive and suitable for trace analysis.

1. Sample Preparation (Solid-Phase Extraction)

- Condition a hydrophilic-lipophilic-balanced reversed-phase SPE cartridge with methanol, followed by water.
- Adjust the pH of the sample if necessary.

- Load the sample onto the SPE cartridge.
- Wash the cartridge to remove any interfering substances.
- Elute the fluorobenzoic acid with an appropriate solvent.

2. Derivatization

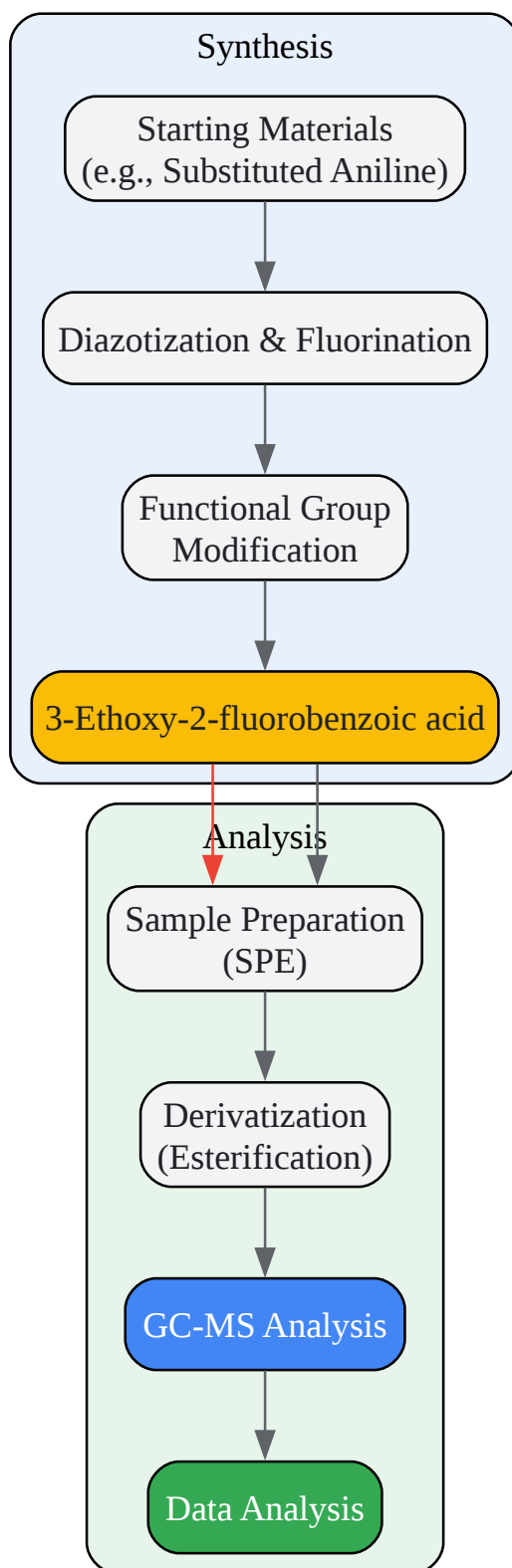
- Evaporate the eluate to dryness.
- To form the methyl ester of the fluorobenzoic acid, add $\text{BF}_3 \cdot \text{MeOH}$ to the residue.
- Heat the vial at 64°C for 24 hours.

3. GC-MS Analysis

- Gas Chromatograph: Agilent 7890A GC or equivalent.
- Column: DB-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent.
- Injector Temperature: 250°C .
- Oven Temperature Program: Start at an initial temperature of 50°C and hold for 2 minutes, then increase to 280°C at a rate of $10^\circ\text{C}/\text{min}$.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Agilent 5975C MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow from the synthesis of a fluorinated benzoic acid to its subsequent analysis.



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Caption: Generalized workflow for the synthesis and analysis of **3-Ethoxy-2-fluorobenzoic acid**.

Applications in Drug Discovery and Development

Substituted benzoic acids are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique arrangement of functional groups in **3-Ethoxy-2-fluorobenzoic acid** makes it a valuable precursor for creating novel therapeutic agents. Its derivatives are of interest in various therapeutic areas, including:

- **Anti-inflammatory Agents:** The structural motifs present can be incorporated into compounds designed to target inflammatory pathways.
- **Oncology Drugs:** Fluorinated compounds are frequently investigated in cancer research for their potential to offer unique mechanisms of action and improved pharmacological profiles.
- **Central Nervous System (CNS) Agents:** The properties imparted by fluorine can influence a molecule's ability to cross the blood-brain barrier, making it relevant for the development of drugs that act on the CNS.

Conclusion

3-Ethoxy-2-fluorobenzoic acid is a chemical compound with significant potential in the realms of pharmaceutical and chemical research. Its distinct combination of a carboxylic acid, an ethoxy group, and a fluorine atom provides a versatile scaffold for the synthesis of novel molecules with tailored properties. A thorough understanding of its fundamental characteristics, coupled with robust analytical methodologies, is paramount for its effective utilization in the development of the next generation of therapeutics and advanced materials.

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